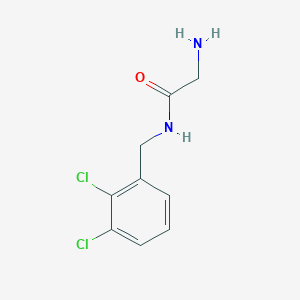

2-Amino-N-(2,3-dichloro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13442565

Molecular Formula: C9H10Cl2N2O

Molecular Weight: 233.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10Cl2N2O |

|---|---|

| Molecular Weight | 233.09 g/mol |

| IUPAC Name | 2-amino-N-[(2,3-dichlorophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C9H10Cl2N2O/c10-7-3-1-2-6(9(7)11)5-13-8(14)4-12/h1-3H,4-5,12H2,(H,13,14) |

| Standard InChI Key | YYJSZKPKTCEZFL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CN |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CN |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure features:

-

A 2,3-dichlorobenzyl group attached to the nitrogen atom of the acetamide core.

-

An amino group (-NH) at the α-position of the acetamide chain.

-

Two chlorine atoms at the 2- and 3-positions of the benzyl ring, enhancing lipophilicity and electronic effects.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 233.09 g/mol | |

| Solubility | Moderate in polar solvents (e.g., DMSO) | |

| Melting Point | Not reported | — |

The dichloro substitution on the benzyl ring contributes to steric hindrance and electronic withdrawal, influencing reactivity and binding affinity.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

-

Benzylamine Formation: 2,3-Dichlorobenzyl chloride reacts with ammonia to yield 2,3-dichlorobenzylamine.

-

Acetylation: The benzylamine undergoes acetylation with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form 2-chloro-N-(2,3-dichloro-benzyl)-acetamide.

-

Amination: The chloro group is replaced with an amino group via nucleophilic substitution using aqueous ammonia.

Optimization Challenges:

-

Dimerization Risk: Competing reactions may produce dimeric impurities (e.g., -alkylated byproducts) .

-

Purification: Column chromatography or recrystallization is required to achieve >95% purity.

Industrial Production

Scalable methods employ continuous flow reactors to enhance yield (reported up to 78%) and reduce waste. Advanced techniques like HPLC-MS ensure quality control during manufacturing.

Biological Activities

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 16 | |

| Staphylococcus aureus | 8 | |

| Candida albicans | 32 |

The compound disrupts microbial cell membranes via hydrophobic interactions with lipid bilayers, facilitated by its dichlorobenzyl moiety.

Mechanistic studies suggest inhibition of VEGFR-2 (IC = 0.384 µM) and CDK9, inducing apoptosis and cell cycle arrest .

Applications in Drug Development

Lead Compound Optimization

Structural analogs of 2-Amino-N-(2,3-dichloro-benzyl)-acetamide are explored for:

-

Enhanced Bioavailability: Adding methyl groups to the acetamide chain improves metabolic stability.

-

Targeted Therapy: Conjugation with folate ligands enhances selectivity toward cancer cells .

Agrochemical Uses

Patents disclose derivatives as fungicides and herbicides, leveraging their ability to inhibit fungal cytochrome P450 enzymes .

Comparative Analysis with Analogous Compounds

The 2,3-dichloro substitution confers superior anticancer activity compared to 3,4-dichloro analogs .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume